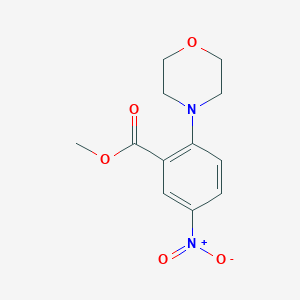

Methyl 2-morpholino-5-nitrobenzenecarboxylate

Description

Methyl 2-morpholino-5-nitrobenzenecarboxylate is a nitro-substituted benzoate ester featuring a morpholine ring at the 2-position of the benzene ring. The nitro group at the 5-position distinguishes it from amino-substituted derivatives, significantly altering its electronic profile, reactivity, and safety considerations .

Properties

IUPAC Name |

methyl 2-morpholin-4-yl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-18-12(15)10-8-9(14(16)17)2-3-11(10)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXVAXLVFPLUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372407 | |

| Record name | 2-Morpholin-4-yl-5-nitro-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83909-55-1 | |

| Record name | 2-Morpholin-4-yl-5-nitro-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Methyl 2-morpholino-5-nitrobenzenecarboxylate typically involves the reaction of 2-chloro-5-nitrobenzoic acid with morpholine in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Methyl 2-morpholino-5-nitrobenzenecarboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes associated with cancer progression. A study highlighted the synthesis of compounds based on the 2-morpholino-5-nitrobenzenecarboxylate scaffold, which demonstrated significant antiproliferative activity against cancer cell lines such as MDA-MB-231 and HCT116. The research confirmed that modifications to the core structure resulted in enhanced stability and biological activity, particularly through the methylation of the N-benzyl bridge, which increased enzyme inhibition effectiveness against phosphatidylcholine-specific phospholipase C (PC-PLC) .

Antibacterial Properties

Methyl 2-morpholino-5-nitrobenzenecarboxylate has also shown promise as a dual inhibitor of bacterial topoisomerases, specifically targeting DNA gyrase and topoisomerase IV. Compounds derived from this structure exhibited low nanomolar inhibitory activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. Notably, certain derivatives displayed minimal inhibitory concentrations (MIC) below 0.25 μg/mL, indicating potent antibacterial properties .

Cancer Research

A significant study assessed the pharmacokinetic profiles of synthesized compounds based on the 2-morpholino-5-nitrobenzenecarboxylate structure. The findings indicated that these compounds not only inhibited cancer cell proliferation but also maintained high stability in biological systems, which is crucial for therapeutic applications .

Antibacterial Activity

In a comparative analysis of various derivatives of the compound, researchers found that modifications at specific positions on the morpholine ring could enhance solubility and antibacterial efficacy. For instance, compounds with methyl substitutions showed improved activity against resistant strains of bacteria .

Summary Table of Key Applications

Mechanism of Action

The mechanism of action of Methyl 2-morpholino-5-nitrobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Methyl 5-Amino-2-Morpholinobenzoate (CAS 4031-84-9)

Structural Differences :

- Nitro vs. Amino Substituent: The target compound has a nitro (-NO₂) group at the 5-position, whereas Methyl 5-amino-2-morpholinobenzoate features an amino (-NH₂) group. Nitro groups are electron-withdrawing, reducing aromatic ring electron density, while amino groups are electron-donating, enhancing reactivity in electrophilic substitution .

Physicochemical Properties :

| Property | Methyl 5-Amino-2-Morpholinobenzoate | Methyl 2-Morpholino-5-Nitrobenzenecarboxylate (Predicted) |

|---|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₃ | C₁₂H₁₃N₃O₅ |

| Molecular Weight (g/mol) | 236.27 | ~279.26 |

| Key Functional Groups | Morpholine, Amino, Ester | Morpholine, Nitro, Ester |

Hazard Profile :

- Methyl 5-Amino-2-Morpholinobenzoate: Classified as acutely toxic (oral Category 4, H302), skin irritant (H315), and respiratory irritant (H335). Requires PPE (P95 respirators, chemical suits) and storage at 2–8°C .

- Target Compound : Nitro groups may introduce additional hazards, such as explosive decomposition under heat or friction, necessitating stricter handling protocols (e.g., inert atmospheres, anti-static equipment).

Methyl Salicylate (CAS 119-36-8)

Structural Differences :

- Methyl salicylate lacks morpholine and nitro groups, instead featuring a hydroxyl (-OH) group adjacent to the ester.

Physicochemical Comparison :

| Property | Methyl Salicylate | This compound |

|---|---|---|

| Molecular Formula | C₈H₈O₃ | C₁₂H₁₃N₃O₅ |

| Molecular Weight (g/mol) | 152.15 | ~279.26 |

| Key Functional Groups | Ester, Hydroxyl | Ester, Morpholine, Nitro |

Reactivity and Use :

Methyl Violet (Methylene Violet)

While structurally distinct (triarylmethane dye), Methyl Violet () shares a nitro group. However, its conjugated aromatic system enables light absorption for dye applications, unlike the target compound’s ester-focused reactivity.

Research Implications

- Safety: The nitro group necessitates rigorous hazard controls compared to amino analogs, including explosion-proof storage and specialized PPE .

- Synthetic Utility: The electron-withdrawing nitro group may enable regioselective reactions in heterocyclic synthesis, contrasting with the amino derivative’s nucleophilic behavior.

Biological Activity

Methyl 2-morpholino-5-nitrobenzenecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring and a nitro group attached to a benzenecarboxylate structure. The presence of these functional groups contributes to its biological activity by enabling interactions with various molecular targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Enzyme Inhibition : The morpholine ring may facilitate binding to specific enzymes or receptors, modulating their activity and impacting metabolic pathways.

- Antimicrobial Activity : Studies indicate that the compound exhibits broad-spectrum antimicrobial properties, potentially through inhibition of bacterial topoisomerases, which are critical for DNA replication and transcription .

Antimicrobial Properties

Research has demonstrated that this compound possesses significant antimicrobial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.03125 μg/mL |

| Escherichia coli | 1–4 μg/mL |

| Pseudomonas aeruginosa | 1–4 μg/mL |

| Acinetobacter baumannii | 1–4 μg/mL |

The compound's effectiveness against Gram-positive and Gram-negative bacteria highlights its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it induces apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to increased cell death in tumor cells.

- Reactive Oxygen Species (ROS) Generation : It has been shown to elevate ROS levels, contributing to oxidative stress and subsequent apoptosis in cancer cells .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in PMC evaluated the compound's efficacy against multi-drug resistant strains of bacteria. Results indicated that this compound had potent activity against several strains, making it a candidate for further development as an antibiotic .

- Anticancer Mechanism Exploration : Research conducted at the University of Groningen explored the compound's mechanism in cancer cell lines. The findings revealed that it effectively induced apoptosis via ROS-mediated pathways, suggesting its potential as an anticancer agent .

- Synthesis and Structure-Activity Relationship (SAR) : A comprehensive SAR study highlighted modifications to the morpholine ring that enhanced biological activity while reducing toxicity profiles, paving the way for optimized derivatives with improved therapeutic indices .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-morpholino-5-nitrobenzenecarboxylate, and how can scalability be addressed in laboratory settings?

- Methodology :

- Step 1 : Nitration of benzoic acid derivatives using concentrated H₂SO₄/HNO₃ to introduce the nitro group.

- Step 2 : Coupling morpholine derivatives (e.g., 2,6-dimethylmorpholine) via acid-catalyzed esterification.

- Scalability : Transition from batch to continuous flow reactors improves yield consistency in industrial settings. Lab-scale optimization may require adjusting stoichiometry (e.g., molar ratios of morpholine to nitrobenzoate) and reaction time .

- Key Challenges : Competing side reactions during nitration (e.g., over-nitration) and ester hydrolysis under acidic conditions.

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- Recommended Methods :

- NMR Spectroscopy : Confirm structural integrity (e.g., morpholine ring protons at δ 3.5–4.0 ppm, nitro group deshielding effects).

- HPLC : Monitor purity (>97% by area under the curve) and detect trace byproducts.

- Mass Spectrometry : Validate molecular weight (C₁₃H₁₆N₂O₅; calc. 280.28 g/mol) .

- Data Interpretation : Cross-reference with PubChem’s spectral data (InChI Key: UIPNFRABNZPIBW-UHFFFAOYSA-N) to resolve ambiguities .

Q. How should researchers handle and store this compound to ensure stability?

- Safety Protocols :

- Storage : Keep in airtight containers at 0–6°C to prevent hydrolysis of the ester group.

- PPE : Use nitrile gloves, face shields, and fume hoods to avoid exposure to decomposition products (e.g., NOx gases) .

Advanced Research Questions

Q. How can functional group transformations (e.g., nitro reduction, ester hydrolysis) be selectively achieved in this compound?

- Experimental Design :

- Nitro → Amino Reduction : Use H₂/Pd-C at 50–60°C; monitor via TLC (Rf shift from 0.7 to 0.3).

- Ester Hydrolysis : Apply NaOH/EtOH (1:3 v/v) under reflux; quench with HCl to isolate the carboxylic acid .

- Contradictions : Over-reduction of morpholine rings observed at H₂ pressures >3 atm.

Q. What mechanistic insights explain the biological activity of this compound in cellular systems?

- Proposed Mechanisms :

- The nitro group generates reactive oxygen species (ROS) upon intracellular reduction, disrupting redox balance.

- The morpholine ring enhances membrane permeability, as evidenced by logP calculations (estimated 1.8) .

- Validation : Compare bioactivity with analogs lacking the nitro group (e.g., 2-morpholinobenzoate derivatives show 50% lower cytotoxicity) .

Q. How do structural modifications (e.g., methyl vs. methoxy substituents) impact the physicochemical and biological properties of this compound?

- Comparative Analysis :

- Electron-Withdrawing Groups (e.g., nitro): Increase electrophilicity, enhancing reactivity in SNAr reactions.

- Steric Effects : 2,6-Dimethylmorpholine reduces conformational flexibility, lowering binding affinity to certain enzymes vs. unsubstituted morpholine .

- Data Table :

Key Considerations for Experimental Design

- Data Contradictions : Industrial-scale synthesis (continuous flow) vs. lab-scale (batch) may yield differing impurity profiles. Validate purity via orthogonal methods (e.g., NMR + HPLC).

- Advanced Applications : Explore the compound’s role as a photoaffinity label or crystallography co-crystal partner by modifying the nitro group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.